1-(2-Hydroxy-4,5-dimethylphenyl)butan-1-one
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Overview
Description
1-(2-Hydroxy-4,5-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by a hydroxy group and two methyl groups attached to a phenyl ring, along with a butanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)butan-1-one typically involves the reaction of 2-hydroxy-4,5-dimethylbenzaldehyde with a suitable butanone derivative under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(2-Hydroxy-4,5-dimethylphenyl)butanoic acid.
Reduction: Formation of 1-(2-Hydroxy-4,5-dimethylphenyl)butanol.
Substitution: Formation of halogenated derivatives such as 1-(2-Hydroxy-4,5-dimethylphenyl)-2-bromobutan-1-one.
Scientific Research Applications
1-(2-Hydroxy-4,5-dimethylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,5-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4,5-dimethoxyphenyl)butan-1-one: Similar structure but with methoxy groups instead of methyl groups.
1-(2-Hydroxy-4,5-dimethylphenyl)butanoic acid: Oxidized form of the compound.
1-(2-Hydroxy-4,5-dimethylphenyl)butanol: Reduced form of the compound.
Uniqueness
1-(2-Hydroxy-4,5-dimethylphenyl)butan-1-one is unique due to the presence of both hydroxy and carbonyl functional groups, which allow it to participate in a wide range of chemical reactions
Properties
CAS No. |
91667-38-8 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-hydroxy-4,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-5-11(13)10-6-8(2)9(3)7-12(10)14/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
HBAFHVUFCYDAIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1)C)C)O |
Origin of Product |
United States |
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